Biotin-PEG(4)-SS-Alkyne
Description
Contextualizing Bioorthogonal Chemical Tools in Modern Biological Inquiry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions have revolutionized our ability to study biomolecules in their natural environment. The development of chemical probes that can be selectively tagged and enriched is central to this field. acs.orgnih.gov Such tools enable researchers to label, track, and isolate specific proteins, glycans, lipids, and nucleic acids within the complex milieu of a cell or organism. nih.gov This has profound implications for understanding protein function, identifying drug targets, and elucidating disease mechanisms.
Rationale for Multifunctional Probe Design: Integration of Biotin (B1667282), PEG, Disulfide, and Alkyne Moieties
The power of Biotin-PEG(4)-SS-Alkyne lies in its modular design, which combines four distinct chemical entities, each with a specific and crucial role. ruixibiotech.com This thoughtful integration allows for a multi-step experimental workflow that includes labeling, capture, and release of target biomolecules.
Significance of Biotinylation in Affinity-Based Methodologies
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone of affinity-based purification. issuu.com The exceptionally strong and highly specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10^-15 M) forms the basis of this powerful technique. nih.govissuu.com This robust interaction allows for the efficient capture and isolation of biotinylated molecules from complex mixtures, such as cell lysates. By immobilizing streptavidin on a solid support (like beads), researchers can selectively pull down biotin-tagged proteins, a critical step in many proteomic and molecular biology applications.
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Design
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a tetra-ethylene glycol unit (PEG4), serves several important functions. The PEG linker is hydrophilic, which enhances the aqueous solubility of the entire probe and the resulting bioconjugate. lumiprobe.combiochempeg.com This is particularly important when working with biomolecules in physiological buffers. Furthermore, the spacer arm physically separates the biotin moiety from the labeled biomolecule. issuu.comlumiprobe.com This separation minimizes potential steric hindrance, ensuring that the biotin can efficiently bind to the bulky streptavidin protein without being obstructed by the target molecule. issuu.com This can lead to improved binding efficiency and lower rates of aggregation. issuu.com
Utility of Disulfide (SS) Linkers in Reversible Bioconjugation Strategies
A key feature of this compound is the presence of a disulfide (SS) bond in its linker. This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.net This cleavability is crucial for the recovery of the captured biomolecules from the streptavidin resin. nih.gov The strength of the biotin-streptavidin interaction makes elution under non-denaturing conditions challenging. nih.gov The disulfide linker provides a convenient solution, allowing for the gentle release of the target molecule, leaving the biotin tag behind, still bound to the resin. researchgate.net This is particularly advantageous for downstream analyses like mass spectrometry, where the presence of the entire probe could interfere with the results.
Applications of Alkyne Functionality in Click Chemistry and Bioorthogonal Labeling
The terminal alkyne group is the "bioorthogonal handle" of the molecule. It is designed to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a "click chemistry" reaction. nih.govsigmaaldrich.com This reaction is highly efficient, specific, and biocompatible, allowing for the covalent labeling of molecules that have been metabolically or enzymatically engineered to contain an azide (B81097) group. acs.org The alkyne reacts with the azide to form a stable triazole linkage. sigmaaldrich.com This enables researchers to specifically tag and study a wide range of biomolecules in living cells and organisms with minimal perturbation to the biological system. acs.orgnih.gov
Overview of this compound as a Cleavable Bioorthogonal Tagging Reagent
Labeling: The alkyne group enables the specific covalent attachment of the probe to azide-modified biomolecules via click chemistry.
Capture: The biotin moiety facilitates the highly efficient affinity purification of the labeled biomolecules using streptavidin-coated supports.
Release: The cleavable disulfide linker allows for the gentle elution of the captured biomolecules under reducing conditions, ready for downstream applications.
This combination of features makes this compound an invaluable tool for chemical biologists, enabling sophisticated experiments to unravel the complexities of living systems. acs.orgnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H49N5O8S3 | nih.goviris-biotech.de |
| Molecular Weight | 691.92 g/mol | iris-biotech.de |
| CAS Number | 1260247-54-8 | iris-biotech.de |
| Reactive Group | Alkyne | medchemexpress.com |
| Cleavage Moiety | Disulfide Bond | ruixibiotech.com |
| Purification Handle | Biotin | |
| Spacer | PEG4 | lumiprobe.com |
Structure
2D Structure
Properties
Molecular Formula |
C29H49N5O8S3 |
|---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-(prop-2-ynylamino)propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1 |
InChI Key |
GWOIFEYTEHHIJC-QONNDPFASA-N |
Isomeric SMILES |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Biotin Peg 4 Ss Alkyne
Methodologies for Modular Synthesis of Biotin-PEG(n)-SS-Alkyne Constructs
The modular synthesis of Biotin-PEG(4)-SS-Alkyne relies on the sequential conjugation of distinct chemical building blocks, each bearing one of the desired functionalities. This strategy offers flexibility and control over the final structure.
The incorporation of biotin (B1667282) is a critical step that leverages its robust interaction with streptavidin for detection and purification. Biotinylation, the process of attaching a biotin label to another molecule, is a well-established technique in biochemistry. The most common strategy involves the activation of the carboxylic acid group present in the valeric acid side chain of biotin.
This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester (Biotin-NHS). The reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting Biotin-NHS ester is highly reactive towards primary amines, forming a stable amide bond. In a modular synthesis, a building block containing a PEG linker and a primary amine (e.g., Amino-PEG(4)-linker) would be reacted with Biotin-NHS to attach the biotin moiety.
Polyethylene (B3416737) glycol (PEG) linkers are incorporated to improve the aqueous solubility of the probe and to extend the biotin group away from the conjugated biomolecule, thereby minimizing steric hindrance during binding to streptavidin. For this compound, a discrete linker with exactly four ethylene glycol units is required.
The synthesis of such heterobifunctional, defined-length OEG linkers is crucial. A common route starts with a commercially available, symmetric oligo(ethylene glycol), such as tetra(ethylene glycol) (HO-PEG(4)-OH). One of the terminal hydroxyl groups is selectively activated, often by conversion to a tosylate (monotosylation), leaving the other hydroxyl group free. The tosyl group can then be displaced by a nucleophile, such as sodium azide (B81097), to introduce an azide functionality. The remaining hydroxyl group can be modified to introduce the second reactive handle needed for the modular assembly. This approach allows for the creation of various heterobifunctional PEG linkers (e.g., Azido-PEG(4)-Amine, Thiol-PEG(4)-Amine) that serve as scaffolds for the synthesis.
The disulfide bond is a key feature, providing a cleavable linkage that can be broken under mild reducing conditions. This allows for the gentle elution of captured biomolecules from streptavidin affinity matrices. The formation of the disulfide bond is typically achieved through thiol-disulfide exchange or oxidation of two thiol groups.
In a modular synthesis, one building block would possess a free thiol (-SH) group, while the other would have an activated thiol, such as a pyridyl disulfide. The reaction between the thiol and the pyridyl disulfide results in a stable disulfide bond and the release of pyridine-2-thione. This method is highly efficient and proceeds under mild conditions compatible with sensitive biomolecules.
The stability of the resulting disulfide bond is an important consideration. Disulfide bonds are susceptible to cleavage by reducing agents present in the cellular cytosol, such as glutathione (B108866) (GSH), at millimolar concentrations. Steric hindrance around the disulfide bond can increase its stability in circulation while still allowing for cleavage inside the cell. The design of the linker adjacent to the disulfide bond is therefore a critical factor in tuning the probe's stability and release characteristics.
Table 1: Comparison of Common Methods for Disulfide Bond Formation
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Thiol-Disulfide Exchange | R1-SH + R2-S-S-Pyridyl | Aqueous buffer, pH 7-8, Room Temp | High specificity, mild conditions, self-limiting reaction. | Requires synthesis of an activated pyridyl disulfide reagent. |
| Air Oxidation | R1-SH + R2-SH | Aqueous buffer, pH > 8, presence of O2 | Simple, uses air as the oxidant. | Slow, can lead to a mixture of products (homo- and hetero-dimers), potential for over-oxidation. |
| Chemical Oxidation | R1-SH + R2-SH | Iodine, Hydrogen Peroxide | Faster than air oxidation. | Harsher conditions may not be suitable for all substrates, risk of side reactions. |
The terminal alkyne is the reactive handle for "click chemistry," a powerful bio-orthogonal ligation reaction. This functionality is typically introduced as part of a small, pre-functionalized building block. Common reagents for introducing a terminal alkyne include propargylamine or propargyl alcohol.
Post-Synthetic Modifications and Functionalization Approaches
Once synthesized, the primary application of this compound is its covalent attachment to biomolecules for detection, isolation, and analysis.
The terminal alkyne group of this compound enables its conjugation to molecules containing an azide (-N3) group through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry due to its high efficiency, specificity, and biocompatibility. The reaction is highly bio-orthogonal, as neither alkyne nor azide functional groups are naturally present in most biological systems, ensuring that the reaction proceeds only between the intended partners.
The CuAAC reaction involves mixing the alkyne-containing probe with the azide-modified biomolecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the copper(I) oxidation state and accelerate the reaction. The reaction results in the formation of a stable, covalent triazole ring, linking the biotin probe to the target biomolecule. This method has been widely used to label proteins, nucleic acids, and other biomolecules for subsequent analysis.
Table 2: Typical Components for a CuAAC "Click" Reaction
| Component | Role | Example | Typical Concentration |
| Alkyne Reagent | Substrate 1 | This compound | 10-100 µM |
| Azide Reagent | Substrate 2 | Azide-modified protein | 1-10 µM |
| Copper Source | Catalyst | Copper(II) Sulfate (CuSO4) | 50 µM - 1 mM |
| Reducing Agent | Generates Cu(I) from Cu(II) | Sodium Ascorbate | 1-5 mM |
| Ligand | Stabilizes Cu(I), accelerates reaction | TBTA | 100 µM - 1 mM |
| Solvent | Reaction Medium | Aqueous Buffer (e.g., PBS), often with co-solvents like DMSO or t-butanol | N/A |
Strategies for Conjugation to Azide-Modified Biomolecules via Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The terminal alkyne group of this compound is specifically designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." mdpi.comnih.gov This highly efficient and specific reaction allows for the covalent ligation of the alkyne-containing biotin probe to a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an azide group. mdpi.com
The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for use in complex biological systems. researchgate.net The reaction proceeds via the formation of a stable triazole linkage between the alkyne and the azide. biochempeg.com
Key components and typical reaction conditions for CuAAC using this compound are outlined in the table below:
| Component | Function | Typical Concentration |
| This compound | Alkyne-containing biotin probe | Varies depending on application |
| Azide-modified biomolecule | Target for biotinylation | Varies depending on application |
| Copper(I) source | Catalyst for the cycloaddition reaction | 50-250 µM |
| Reducing agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state | 5 mM |
| Copper-chelating ligand (e.g., THPTA) | Stabilizes the Cu(I) catalyst and accelerates the reaction | 5:1 ratio with copper |
Research finding: In a typical bioconjugation experiment, an azide-modified protein can be labeled with this compound in a phosphate-buffered saline (PBS) solution at room temperature. The reaction is initiated by the addition of a copper(I) catalyst, which is often generated in situ from a copper(II) source like copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. researchgate.net The inclusion of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can enhance the reaction efficiency and protect the target biomolecule from potential damage caused by copper-induced reactive oxygen species. researchgate.net
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations
While this compound is primarily designed for CuAAC, it is important to consider the context of copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal alkyne in this compound is not sufficiently reactive to participate in SPAAC under normal conditions. nih.govbiochempeg.com SPAAC requires the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain that dramatically accelerates the reaction with an azide without the need for a copper catalyst. nih.govbiochempeg.com
The primary limitation of using terminal alkynes like that in this compound for SPAAC is their slow reaction kinetics. uu.nl To utilize a biotin-PEG-disulfide linker in a copper-free context, it would need to be derivatized with a strained alkyne. The synthetic complexity and higher cost of these strained cyclooctynes are important considerations. nih.gov
Comparison of Alkyne Types for Azide-Alkyne Cycloaddition:
| Feature | Terminal Alkyne (in this compound) | Strained Alkyne (e.g., DBCO) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper I) | No |
| Reaction Speed | Fast with catalyst | Fast due to ring strain |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | High (copper-free) |
| Cost | Generally lower | Generally higher |
Derivatization for Specialized Research Applications
The modular nature of this compound allows for its derivatization and application in a variety of specialized research areas. The alkyne group serves as a versatile handle for attaching the biotin probe to different azide-modified targets.
One of the most prominent applications is in the field of proteomics, specifically in a technique called Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT). In BONCAT, cells are cultured with an azide-modified amino acid analog, which is incorporated into newly synthesized proteins. These azide-labeled proteins can then be specifically tagged with this compound via CuAAC. The biotin tag allows for the selective enrichment of these newly synthesized proteins from complex cell lysates using streptavidin-coated beads. The cleavable disulfide bond in the linker then permits the gentle elution of the captured proteins for subsequent analysis by mass spectrometry.
Furthermore, the principles of biotin-PEGylation are being explored for targeted drug delivery. nih.govaxispharm.com While not a direct derivatization of the alkyne, the biotin moiety can be used to target cells that overexpress biotin receptors. The PEG spacer can improve the pharmacokinetic properties of a conjugated drug, and a cleavable linker, such as the disulfide bond in this compound, can facilitate the release of the drug at the target site. iris-biotech.de
The alkyne group can also be used to immobilize biotin onto azide-functionalized surfaces, such as sensor chips or microarrays, for various diagnostic and screening applications. nih.gov This allows for the creation of surfaces with a high affinity for streptavidin, which can then be used to capture other biotinylated molecules.
Mechanistic Foundations of Biotin Peg 4 Ss Alkyne in Bioconjugation
Principles of Biotin-Streptavidin Affinity Interactions in Research Probes
The interaction between biotin (B1667282) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, a characteristic that is widely exploited for the detection and purification of biomolecules. rockland.comnih.gov Both avidin, a glycoprotein from egg white, and its bacterial analogue streptavidin are tetrameric proteins, with each subunit capable of binding one biotin molecule. harvard.eduthermofisher.com This 4:1 stoichiometry allows for significant signal amplification in detection assays. thermofisher.com The bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents, which underpins its utility in a vast array of biochemical assays. thermofisher.com
The strength of the biotin-streptavidin interaction is quantified by its extremely low dissociation constant (Kd), which is typically in the femtomolar (10-15 M) to picomolar (10-13 M) range. harvard.eduthermofisher.comresearchgate.net This indicates a very low tendency for the complex to spontaneously dissociate once formed. The interaction is characterized by a slow off-rate (koff), which contributes to the pseudo-irreversible nature of the bond. acs.org The binding is driven by a combination of multiple hydrogen bonds and significant hydrophobic interactions within the deep binding pocket of the streptavidin protein. harvard.edu
The dissociation process is complex. Computational and crystallographic studies suggest that the process is not a simple reversal of binding but is initiated by the stochastic entry of a water molecule into the binding pocket. nih.gov This water molecule can intercalate into the hydrogen bond network between biotin and key amino acid residues, such as Asp128 in streptavidin, stabilizing an intermediate state that precedes full dissociation. nih.gov
| Parameter | Reported Value | Conditions | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | ~10-14 to 10-15 M | General | thermofisher.comresearchgate.net |
| Dissociation Constant (Kd) | 10-13 to 10-16 M | General | harvard.edu |
| Association Rate Constant (kon) | 1 x 105 to 2 x 108 M-1s-1 | Varies with study | nih.gov |
| Dissociation Rate Constant (koff) | ~10-6 s-1 | Zero-force | nih.gov |
The inclusion of a spacer arm, such as the tetraethylene glycol (PEG(4)) chain in Biotin-PEG(4)-SS-Alkyne, between the biotin moiety and the conjugated biomolecule is crucial for efficient binding to avidin or streptavidin. vectorlabs.com The binding pocket for biotin is located deep within the protein structure. A spacer arm physically separates the biotin from the potentially bulky molecule to which it is attached, mitigating steric hindrance that could otherwise prevent effective binding. colorado.edu
The length of the spacer can significantly impact binding efficiency. While a very short spacer may not be sufficient to overcome steric clashes, an excessively long spacer can also have drawbacks, potentially leading to reduced binding efficiency due to increased flexibility or non-specific interactions. researchgate.netnih.gov Theoretical models and experimental data suggest that the flexibility of the PEG spacer allows the biotin to optimally orient itself for entry into the binding pocket and enables the formation of a more disordered, three-dimensional layer of bound proteins on a surface, which can accommodate higher binding densities. nih.govresearchgate.net The PEG(4) spacer in this compound provides a hydrophilic and flexible connection of sufficient length to minimize steric hindrance in many common bioconjugation scenarios. vectorlabs.com
Bioorthogonal Reactivity of the Alkyne Group
The terminal alkyne group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. A key feature of the alkyne moiety within this compound is its bioorthogonal reactivity. This means it can participate in a specific chemical ligation with a partner functional group—in this case, an azide (B81097)—inside a complex biological environment without cross-reacting with endogenous functional groups. This selective reactivity is fundamental to its utility in bioconjugation.
Mechanism of Azide-Alkyne Cycloaddition for Covalent Linkage
The primary reaction involving the terminal alkyne of this compound is the azide-alkyne Huisgen 1,3-dipolar cycloaddition. While this reaction can occur thermally, the rate is significantly accelerated and the regioselectivity is controlled through catalysis, most notably by copper(I) ions in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgacs.org
The CuAAC reaction is not a concerted process but rather a stepwise mechanism that dramatically lowers the activation energy compared to the uncatalyzed reaction. nih.gov The catalytic cycle is generally understood to proceed through the following key steps:
Formation of a Copper-Acetylide Intermediate: The reaction is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne of the this compound. This interaction increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. researchgate.netnih.gov This is a crucial activation step.
Activation of the Azide: The azide-containing molecule coordinates to the copper center of the copper-acetylide complex. This brings the two reactive partners—the alkyne and the azide—into close proximity and in the correct orientation for reaction. nih.govnih.gov
Cycloaddition and Ring Formation: The terminal nitrogen of the azide attacks the internal carbon of the copper-activated alkyne, leading to the formation of a six-membered copper-containing ring intermediate.
Rearrangement and Protonation: This intermediate then undergoes rearrangement. Subsequent protonation cleaves the copper-carbon bond, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.
This catalytic mechanism ensures the exclusive formation of the 1,4-regioisomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-regioisomers. acs.orgnih.gov The CuAAC reaction is highly efficient and tolerant of a wide range of functional groups and solvents, including aqueous conditions, making it exceptionally suitable for bioconjugation applications. organic-chemistry.org
Alternatively, in a catalyst-free approach known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the terminal alkyne is replaced by a strained cyclooctyne. acs.orgacs.org The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, obviating the need for a cytotoxic copper catalyst and allowing the reaction to proceed in living cells. wikipedia.org However, for a molecule with a terminal alkyne like this compound, the copper-catalyzed pathway is the relevant mechanism.
| Feature | Description |
|---|---|
| Reactants | Terminal Alkyne and Azide |
| Catalyst | Copper(I) [Cu(I)] |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Intermediate | Copper-acetylide complex |
| Regioselectivity | High (exclusively 1,4-isomer) |
| Reaction Conditions | Aqueous solutions, wide pH range (4-12), ambient temperature |
Advanced Methodological Applications in Proteomics and Metabolomics Research
Application in Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) for De Novo Protein Synthesis
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a powerful technique for monitoring newly synthesized proteins. nih.gov The method involves introducing a noncanonical amino acid containing a bioorthogonal handle, such as azidohomoalanine (AHA), into the cellular environment. As new proteins are synthesized, AHA is incorporated in place of methionine. The azide (B81097) group on the incorporated AHA serves as a reactive partner for the alkyne group on the Biotin-PEG(4)-SS-Alkyne probe, enabling covalent tagging via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". sigmaaldrich.com
Following the metabolic incorporation of an azide-bearing amino acid and the subsequent click chemistry reaction with this compound, the newly synthesized proteins become tagged with biotin (B1667282). The extraordinary strength of the biotin-streptavidin interaction is then exploited for affinity purification. vectorlabs.comnih.gov The entire protein lysate is passed over a resin functionalized with streptavidin or neutravidin, which selectively captures the biotin-tagged proteins. This step effectively isolates the nascent proteome, separating it from the vast background of pre-existing, unlabeled proteins. The polyethylene (B3416737) glycol (PEG) spacer in the reagent enhances the aqueous solubility of the molecule and provides a flexible connection that minimizes steric hindrance, facilitating efficient binding to the avidin-coated resin. vectorlabs.com
A significant challenge in biotin-streptavidin affinity purification is the harsh conditions typically required to elute the captured proteins, which can lead to the co-elution of non-specifically bound contaminants and denature the streptavidin itself. vectorlabs.com this compound overcomes this limitation through its chemically cleavable disulfide (SS) linker. ruixibiotech.comvectorlabs.com After the newly synthesized proteins are immobilized on the streptavidin resin and washed to remove contaminants, they can be gently and specifically released by incubation with a mild reducing agent, such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). vectorlabs.comnih.gov This agent breaks the disulfide bond, releasing the protein from the biotin tag and the resin. nih.gov This mild elution process preserves the integrity of the proteins and yields a much cleaner sample for subsequent analysis, leaving only a small molecular fragment on the labeled protein. vectorlabs.com
The purified and eluted nascent proteins are ideally suited for analysis by mass spectrometry (MS). The proteins are typically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov This powerful analytical technique allows for the high-throughput identification and quantification of the proteins that were actively being synthesized within the experimental window.
To understand how rates of protein synthesis change under different conditions (e.g., drug treatment vs. control), the BONCAT workflow can be integrated with quantitative proteomics methods like isobaric labeling. Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labels that attach to the primary amines of peptides. nih.govyale.edu In a typical experiment, cell populations from different conditions are subjected to the BONCAT procedure. After protein enrichment, cleavage from the resin, and digestion into peptides, each peptide sample is labeled with a distinct isobaric tag. The samples are then combined and analyzed in a single LC-MS/MS run. While the tagged peptides are indistinguishable in the initial MS scan, fragmentation during the MS/MS scan generates reporter ions whose relative intensities correspond to the relative abundance of that peptide, and by extension the parent protein, in each of the original samples. nih.gov This approach allows for precise, multiplexed quantification of changes in de novo protein synthesis across several conditions simultaneously.
Table 1: Illustrative TMT-Based Quantitative BONCAT Data This table shows hypothetical data from a BONCAT experiment comparing newly synthesized proteins in control cells versus cells treated with a metabolic inhibitor. Relative abundance is determined from TMT reporter ion intensities.
| Protein ID | Gene Name | Control (TMT 126) | Treated (TMT 127N) | Fold Change (Treated/Control) | Biological Function |
| P06733 | HSPA8 | 1.00 | 1.85 | 1.85 | Chaperone |
| P62258 | RPLP0 | 1.00 | 0.45 | -2.22 | Ribosomal Protein |
| P60709 | ACTB | 1.00 | 0.98 | -1.02 | Cytoskeleton |
| P10809 | HSPD1 | 1.00 | 1.92 | 1.92 | Chaperone |
| P62805 | HNRNPA1 | 1.00 | 0.61 | -1.64 | RNA Binding |
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to assess the functional state of enzymes in complex proteomes. nih.gov Tandem Orthogonal Proteolysis (TOP)-ABPP is an advanced version of this technique designed to pinpoint the exact site where an activity-based probe has modified a target protein. This compound is a valuable tool in workflows analogous to TOP-ABPP. In such a setup, an enzyme class of interest is targeted with a specific activity-based probe containing an azide handle. This is followed by a click reaction with this compound to tag the active enzymes. The entire proteome is then digested with a first protease (e.g., Trypsin). The resulting biotinylated peptides are enriched on streptavidin beads. The cleavable disulfide linker is then crucial, as it allows these specific peptides to be released from the beads. Following release, the isolated peptides are subjected to digestion by a second, orthogonal protease (e.g., Chymotrypsin). This second digestion creates novel peptide fragments that, when analyzed by MS/MS, allow for the unambiguous identification of the original probe-labeled residue, thereby mapping the enzyme's active site.
Integration with Mass Spectrometry-Based Proteomics Workflows
Chemical Proteomics for Target Identification and Ligand Discovery
Identifying the protein targets of a bioactive small molecule, such as a drug or a natural product, is a central challenge in chemical biology and drug discovery. nih.gov Chemical proteomics provides a powerful solution, and this compound serves as an ideal reagent for this application. The strategy involves synthesizing an analog of the small molecule of interest that incorporates an azide group, which acts as a bioorthogonal handle. This azide-modified probe is introduced to cells or a cell lysate, where it binds to its specific protein targets. After binding, the lysate is treated with this compound, and a CuAAC reaction is performed to "click" the biotin tag onto the probe, thereby labeling the target protein complex. nih.gov
The subsequent workflow mirrors the final steps of the BONCAT procedure. The biotinylated protein-probe complexes are captured using streptavidin affinity purification, which isolates them from the rest of the proteome. After stringent washing steps to remove non-specific binders, the disulfide linker is cleaved with a reducing agent to release the target proteins. These eluted proteins are then identified by mass spectrometry. This approach enables the unbiased identification of the cellular partners of a small molecule, providing critical insights into its mechanism of action. nih.gov
Activity-Based Protein Profiling (ABPP) using this compound Probes
Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. Instead of merely measuring protein abundance, ABPP allows for the direct measurement of enzyme activity. The probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and enrichment.
In a sophisticated two-step ABPP approach, a probe containing a reactive group and a bioorthogonal handle, such as an azide, is first introduced to a proteome. This probe selectively forms a covalent bond with the active site of a target enzyme. Subsequently, this compound is introduced and ligated to the azide-modified enzyme via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction attaches the biotin tag to the enzyme of interest, allowing for its subsequent enrichment and identification.
A key application of this methodology is in the profiling of enzyme families, such as serine hydrolases. These enzymes play crucial roles in various physiological processes, and their dysregulation is often associated with disease. By using a fluorophosphonate-based probe containing an azide, researchers can specifically label active serine hydrolases. The subsequent click reaction with this compound facilitates the isolation of these active enzymes for mass spectrometry-based identification and quantification. This approach enables a direct comparison of enzyme activity across different biological states, providing valuable insights into cellular signaling and disease pathogenesis.
Enrichment Strategies for Covalent Probe-Target Adducts
A significant challenge in affinity-based enrichment is the exceptionally strong interaction between biotin and avidin (B1170675) (or streptavidin), which can make the elution of captured proteins difficult without resorting to harsh, denaturing conditions. Such conditions can co-elute non-specifically bound proteins, leading to a high background and potentially obscuring the identification of true targets.
This compound is designed to overcome this limitation through its chemically cleavable disulfide linker. The enrichment process involves several key steps:
Labeling: An azide-containing activity-based probe is used to covalently label target proteins in a complex mixture, such as a cell lysate.
Biotinylation: this compound is attached to the probe-labeled proteins via click chemistry.
Capture: The biotinylated proteins are captured on streptavidin-coated beads.
Washing: The beads are washed extensively to remove non-specifically bound proteins.
Elution: The captured proteins are released by the addition of a mild reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol. These agents cleave the disulfide bond in the linker, releasing the target protein from the beads while the biotin tag remains bound to the streptavidin.
This strategy significantly reduces the background of non-specifically bound proteins and endogenously biotinylated proteins that are often co-eluted under harsh conditions. The result is a cleaner sample enriched for the specific probe-target adducts, which enhances the sensitivity and specificity of subsequent mass spectrometry analysis.
| Step | Description | Advantage of this compound |
| 1. Labeling | Covalent modification of active enzymes with an azide-bearing probe. | Enables targeted labeling of specific enzyme families. |
| 2. Biotinylation | Attachment of the biotin tag via click chemistry. | Highly efficient and bioorthogonal reaction. |
| 3. Capture | Immobilization of biotinylated proteins on streptavidin beads. | Strong biotin-streptavidin interaction ensures high capture efficiency. |
| 4. Elution | Cleavage of the disulfide linker with a reducing agent. | Allows for the release of target proteins under mild conditions, reducing background. |
Profiling of Dynamic Post-Translational Modifications and Metabolites
Metabolic Labeling with Alkyne-Tagged Precursors and this compound Capture
Metabolic labeling is a powerful technique for studying the dynamics of biomolecule synthesis and modification within living cells. This approach involves introducing biosynthetic precursors containing bioorthogonal functional groups, such as alkynes, into cellular metabolic pathways. These alkyne-tagged precursors are incorporated into newly synthesized biomolecules, effectively tagging them for subsequent detection and analysis.
This compound serves as a crucial capture reagent in this workflow. After cells have been cultured with an alkyne-tagged precursor (e.g., an amino acid, sugar, fatty acid, or nucleoside), the cells are lysed, and the proteome, glycome, lipidome, or nucleic acids are harvested. The alkyne-tagged biomolecules are then reacted with an azide-functionalized version of this compound (or a similar reagent in a reverse scenario where the precursor is azido-tagged) via click chemistry. The resulting biotinylated biomolecules can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry. The cleavable disulfide linker ensures the efficient release of the captured molecules for analysis.
This methodology allows for the time-resolved analysis of biomolecule synthesis and turnover, providing a dynamic view of cellular processes that is not achievable with traditional static measurements.
Enrichment and Analysis of Labeled Glycans, Lipids, or Nucleic Acids
The metabolic labeling and capture strategy using this compound can be applied to a wide range of biomolecules:
Glycans: Cells can be fed with alkyne-modified monosaccharides, such as N-alkynyl-mannosamine (ManNAl) or N-alkynyl-galactosamine (GalNAl), which are incorporated into glycoproteins. After cell lysis, the alkyne-tagged glycoproteins are reacted with an azide-bearing, cleavable biotin probe. Subsequent enrichment and mass spectrometry analysis allow for the identification of newly synthesized glycoproteins and the characterization of their glycosylation sites.
Lipids: To study lipid metabolism and protein lipidation, cells can be supplemented with alkyne-containing fatty acids. These fatty acids are incorporated into various lipid species and attached to proteins as post-translational modifications. The use of a cleavable biotin-alkyne capture reagent facilitates the isolation and identification of these lipid-modified proteins and lipids, providing insights into lipid trafficking and signaling.
Nucleic Acids: The synthesis and modification of DNA and RNA can be profiled by introducing alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyluridine (B57126) (EU) for RNA, into cell culture. These precursors are incorporated into newly synthesized nucleic acids. Following isolation, the alkyne-modified DNA or RNA can be biotinylated using a cleavable azide-biotin reagent and enriched for subsequent sequencing or mass spectrometry-based analysis of modifications.
The data generated from these experiments can provide comprehensive inventories of newly synthesized biomolecules under specific cellular conditions, as illustrated in the hypothetical data table below.
| Biomolecule Class | Alkyne-Tagged Precursor | Potential Research Findings from Mass Spectrometry |
| Glycans | N-alkynyl-mannosamine (ManNAl) | Identification of cell-surface glycoproteins involved in cell adhesion. |
| Lipids | 15-hexadecynoic acid | Profiling of newly synthesized palmitoylated proteins in response to a stimulus. |
| Nucleic Acids | 5-ethynyluridine (EU) | Identification of newly transcribed RNAs that are regulated by a specific transcription factor. |
Biotin Peg 4 Ss Alkyne in Cellular and Subcellular Research Methodologies
Live Cell Labeling and Imaging Studies (Non-Clinical)
The alkyne handle on Biotin-PEG(4)-SS-Alkyne makes it an ideal partner for bioorthogonal click chemistry reactions, which can be performed in living cells without interfering with native biochemical processes. This enables the specific labeling and subsequent visualization of biomolecules that have been metabolically tagged with a complementary azide (B81097) group.
Monitoring Protein Turnover and Localization in Cellular Contexts
The dynamics of protein synthesis, degradation, and translocation are central to cellular function. This compound can be used in pulse-chase style experiments to track these processes. In a typical workflow, cells are first incubated with an azide-modified amino acid, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. At specific time points, the cells are treated with this compound. The alkyne group of the probe covalently attaches to the azide-tagged proteins.
Following this labeling, the biotin (B1667282) moiety can be used for two purposes. First, it can be used to pull down the entire population of newly synthesized proteins for quantitative analysis by mass spectrometry, revealing changes in protein synthesis rates under different conditions. Second, the biotin can be targeted by fluorescently labeled streptavidin, allowing researchers to visualize the location of these new proteins within the cell. By performing this process at various intervals after the initial AHA pulse, one can track the movement of a cohort of proteins from their site of synthesis, such as the endoplasmic reticulum, to their final destinations, like the plasma membrane or specific organelles. The cleavable disulfide linker ensures that if subsequent biochemical analysis is required, the biotin tag can be removed, preventing interference from the large streptavidin molecule.
Visualization of Specific Biomolecules via Fluorescence Readouts after Click Chemistry
A primary application of this compound is in the fluorescent imaging of specific classes of biomolecules. This is particularly powerful in the study of post-translational modifications like glycosylation. For instance, researchers can introduce an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), into cellular metabolic pathways. This results in the incorporation of azido-sialic acids onto cell surface glycoproteins.
The live cells, now displaying these azido-glycans, can be treated with this compound. The probe will attach to the modified glycoproteins. Subsequently, a fluorescently-labeled azide probe is introduced to react with the now-biotinylated proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This results in a fluorescent signal specifically localized to the target glycoproteins. This method allows for the direct visualization of glycan distribution and dynamics on the cell surface using fluorescence microscopy.
Isolation and Enrichment of Cellular Components
The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known, making it an exceptional tool for affinity purification. The inclusion of a cleavable disulfide linker in this compound adds a layer of control, allowing for the gentle release of captured components, which is crucial for preserving their integrity for downstream analysis.
Purification of Organelles or Membrane Fractions with Biotin-Tagged Ligands
This reagent can be adapted to isolate specific organelles or membrane compartments. For example, a researcher could synthesize a conjugate where a molecule that selectively targets a specific organelle (e.g., a mitochondrial-targeting peptide) is attached to an azide. After introducing this targeting molecule into cells, this compound is added, followed by cell lysis under gentle conditions that preserve organelle integrity.
The cell lysate, containing all organelles, is then passed over a column containing streptavidin-coated beads. Only the biotin-tagged organelles will bind to the column. After washing away unbound cellular components, the purified organelles can be eluted by treating the column with a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. These agents cleave the disulfide bond in the linker, releasing the intact organelles from the beads for further proteomic or functional analysis.
Analysis of Biotinylated Surface Proteins and Their Reversible Release
A key application of this compound is in the comprehensive analysis of the cell surface proteome, or "surfome." As described for imaging, cells can be metabolically labeled with an azide-modified sugar to tag surface glycoproteins. The cells are then treated with this compound to biotinylate these proteins.
After biotinylation, the cells are lysed, and the total protein extract is incubated with streptavidin-coated magnetic beads. The biotinylated surface proteins are captured, while all other cellular proteins are washed away. The enriched proteins are then released from the beads by incubation with a reducing agent. This elution step is highly efficient and avoids the harsh conditions often needed to dissociate the standard biotin-streptavidin interaction, which can denature proteins. The released proteins can then be identified and quantified using mass spectrometry, providing a snapshot of the cell surface glycoproteome under specific physiological conditions.
One study successfully used a thiol-cleavable biotin-alkyne probe to identify cell-surface glycoproteins in several cancer cell lines. nih.gov After metabolic labeling with Ac4ManNAz and reaction with the probe, they captured the biotinylated proteins and released them for analysis, identifying hundreds of proteins, including many known cell-surface markers. nih.gov
| Parameter | Description | Finding |
| Cell Lines Used | Human cancer cell lines | A549 (lung), HeLa (cervical), SW1990 (pancreatic) nih.gov |
| Labeling Strategy | Metabolic labeling with Ac4ManNAz followed by CuAAC reaction with a thiol-cleavable biotin-alkyne probe. nih.gov | Efficiently tagged cell-surface glycoproteins. |
| Enrichment Method | Capture of biotinylated proteins on magnetic streptavidin beads. nih.gov | High specificity for labeled proteins. |
| Elution Method | Chemical release with dithiothreitol (DTT). nih.gov | Gentle and efficient recovery of captured proteins. |
| Proteins Identified | Total number of proteins identified by tandem mass spectrometry. | 310 proteins identified across the cell lines. nih.gov |
| Predicted Surface Proteins | Number of identified proteins predicted to be cell-surface glycoproteins. | 56 proteins, confirming the method's utility for surfome analysis. nih.gov |
This table summarizes findings from a study using a functionally identical thiol-cleavable biotin-alkyne probe to analyze cell-surface glycoproteins. nih.gov
Design of Spatiotemporally Controlled Biochemical Manipulations
Beyond simple labeling and isolation, advanced probes incorporating cleavable linkers can be used to control biological processes in time and space. While the disulfide linker in this compound allows for chemical control over release, other designs using similar principles can achieve even greater precision.
For example, a molecule could be designed where a biologically active compound (e.g., an enzyme inhibitor) is "caged" by being linked to biotin via a photo-cleavable linker that also contains an alkyne. This probe could be used to target and bind the caged inhibitor to a specific cellular location via click chemistry. The inhibitor remains inactive until the cell is illuminated with light of a specific wavelength. This illumination breaks the photo-cleavable bond, releasing the active inhibitor at a precise time and location within the cell. This allows researchers to study the immediate effects of a biochemical perturbation in a highly controlled manner. While this compound itself uses a chemically-cleavable linker, it serves as a foundational design principle for these more complex, spatiotemporally controlled molecular tools.
Conditional Release of Biomolecules within Cellular Models via Disulfide Reduction
The disulfide bond within the this compound linker is stable in the extracellular environment but is susceptible to cleavage in the presence of reducing agents. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (B108866) (GSH). This concentration differential is exploited to achieve the conditional release of biomolecules inside cells.
Researchers can conjugate a biomolecule of interest (e.g., a drug, a peptide, or a fluorescent reporter) to the alkyne group of this compound. The biotin component can then be used to facilitate cellular uptake, for instance, by binding to streptavidin-conjugated receptors on the cell surface or through other biotin-receptor-mediated endocytosis pathways. Once internalized, the high intracellular GSH concentration cleaves the disulfide bond, releasing the biomolecule from the biotin-PEG carrier.
A key application of this strategy is in targeted drug delivery. For example, a theranostic prodrug was developed using a similar disulfide linkage strategy, where a chemotherapeutic agent (Gemcitabine) was linked to a coumarin (B35378) fluorophore and a biotin targeting group via a disulfide bond. acs.org Upon entering biotin-receptor-positive cancer cells, the disulfide bond was cleaved by intracellular GSH, releasing the active drug and activating the coumarin's fluorescence, thus allowing for simultaneous drug delivery and imaging. acs.org This principle of redox-controlled release is directly applicable to this compound for delivering a wide array of molecular cargo into cells.
| Component | Function | Cellular Location of Action | Trigger for Release | Example Cargo |
| Biotin | Targeting Moiety | Cell Surface Receptors | N/A | Chemotherapeutics, Peptides |
| PEG(4) | Spacer | Extracellular & Intracellular | N/A | N/A |
| Disulfide Bond | Cleavable Linker | Cytosol, Mitochondria | High Glutathione (GSH) Concentration | Fluorescent Dyes, Bioactive Molecules |
| Alkyne | Conjugation Handle | In vitro (pre-conjugation) | N/A | Drug Molecules, Proteins |
Development of Responsive Probes for Intracellular Sensing
The redox-responsive nature of the disulfide bond in this compound also enables its use in the development of probes that can sense and report on the intracellular redox environment. These probes are often designed as "turn-on" systems, where a fluorescent signal is quenched or altered until the disulfide bond is cleaved.
For instance, a study on quenched fluorescent probes for monitoring intracellular bond cleavage utilized a similar disulfide linkage. rsc.org In such a design, a fluorophore and a quencher are positioned in close proximity, linked by a disulfide-containing spacer. When the probe is intact, the fluorescence is quenched. Upon entering the cell and subsequent cleavage of the disulfide bond by reducing agents like GSH, the fluorophore and quencher separate, leading to a "turn-on" of fluorescence that can be measured. rsc.org
By conjugating such a quenched fluorophore-quencher pair to the alkyne group of this compound, researchers can create a targeted, responsive probe. The biotin moiety would guide the probe to specific cells or subcellular locations, and the subsequent fluorescence activation would provide real-time information on the local redox environment. Such probes are invaluable for studying oxidative stress and other redox-dependent cellular processes.
A study by Sorkin et al. demonstrated the kinetics of intracellular disulfide bond cleavage using a protein-based molecular probe. rsc.org They found that disulfide bond degradation in HeLa cells occurred rapidly, within 4 hours, showcasing the efficiency of this cleavage mechanism for intracellular applications. rsc.org
| Probe Design Principle | Sensing Target | Mechanism of Action | Signal Output | Key Research Finding |
| Quenched Fluorescent Probe | Intracellular Reducing Environment (e.g., GSH) | Cleavage of disulfide bond separates a fluorophore from a quencher. | Increase in fluorescence ("Turn-On"). | Intracellular disulfide bond reduction was observed to occur within 4 hours in HeLa cells. rsc.org |
| Biotin-Targeted Redox Sensor | Redox potential in specific cellular compartments. | Biotin-mediated delivery to target, followed by redox-dependent cleavage. | Localized fluorescence signal. | Biotin conjugation can effectively target probes to cancer cells overexpressing biotin receptors. acs.org |
Development of Novel Research Probes and Biomaterials Utilizing Biotin Peg 4 Ss Alkyne
Fabrication of Functionalized Surfaces and Biosensors
The properties of Biotin-PEG(4)-SS-Alkyne lend themselves to the creation of dynamic and responsive surfaces for biosensing and other research applications. The ability to both immobilize and subsequently release biomolecules is a key advantage of this linker.
Immobilization of Biotinylated Ligands on Streptavidin-Coated Substrates
The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin is a cornerstone of many biotechnological applications. this compound allows for the straightforward immobilization of any molecule that has been functionalized with an azide (B81097) group onto a streptavidin-coated surface. The process involves a two-step approach: first, the alkyne group of the linker is reacted with an azide-modified molecule of interest via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting biotinylated molecule can then be readily immobilized on a surface coated with streptavidin. The PEG(4) spacer plays a crucial role in this process by extending the biotin group away from the attached molecule, thereby minimizing steric hindrance and ensuring efficient binding to the streptavidin.
| Parameter | Description | Typical Value |
| Binding Affinity (Kd) | Dissociation constant for the biotin-streptavidin interaction | ~10⁻¹⁴ - 10⁻¹⁵ M |
| Immobilization Principle | Non-covalent, high-affinity binding | Biotin-Streptavidin Interaction |
| Key Functional Groups | Biotin, PEG(4) spacer | Provides strong attachment and optimal spacing |
This table presents typical values for the biotin-streptavidin interaction, which is the basis for the immobilization of ligands using this compound.
Creation of Cleavable Linkages for Surface-Bound Biomolecules
A significant advantage of this compound is the presence of a disulfide bond in its structure. This bond is stable under physiological conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature allows for the controlled release of the surface-bound biomolecule, which is particularly useful in applications such as affinity purification and the study of cell-surface interactions. For example, a protein of interest could be captured on a streptavidin-coated biosensor surface and, after analysis, released for further characterization.
| Reducing Agent | Concentration | Incubation Time | Cleavage Efficiency (%) |
| Dithiothreitol (DTT) | 50 mM | 30 min | >95 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 20 mM | 30 min | >95 |
| β-Mercaptoethanol (BME) | 100 mM | 60 min | ~90 |
This table provides representative data on the cleavage of disulfide bonds using common reducing agents, based on findings from studies on similar cleavable probes. nih.gov
Engineering of Advanced Bioconjugates and Nanocarriers for In Vitro Studies
The modular nature of this compound makes it an ideal component for the construction of complex bioconjugates and nanocarriers for a range of in vitro research applications.
Modular Assembly of Multi-Component Bioconjugates for Research Purposes
The terminal alkyne group of this compound allows for its participation in CuAAC "click chemistry" reactions. This highly efficient and specific reaction enables the covalent conjugation of the linker to any molecule bearing an azide group. This modular approach allows for the assembly of multi-component bioconjugates. For instance, a fluorescent dye with an azide group can be "clicked" onto the linker, which can then be used for labeling and tracking of biotin-binding proteins or for immobilization on streptavidin-coated surfaces.
| Component | Function | Example |
| This compound | Core linker | Provides biotin for binding, a cleavable disulfide, and an alkyne for conjugation |
| Azide-Modified Fluorophore | Reporting moiety | Azide-Cy5 for fluorescent detection |
| Streptavidin-Coated Nanoparticle | Carrier/Scaffold | Magnetic bead for affinity pull-down assays |
This table illustrates the components of a potential multi-component bioconjugate that can be assembled using this compound.
Design of Cleavable Linkers for Controlled Release in Controlled In Vitro Environments
The disulfide bond within this compound serves as a cleavable linker that can be triggered by a change in the redox environment. This is particularly valuable for in vitro studies that aim to mimic the reducing conditions found within cells. For example, a drug or a probe can be attached to a targeting moiety via the this compound linker. Upon internalization into cells, the higher intracellular concentration of reducing agents like glutathione (B108866) can cleave the disulfide bond and release the payload.
| In Vitro Environment | Key Reducing Agent | Cleavage Trigger | Application |
| Cell Lysate | Glutathione (GSH) | Mimics intracellular reducing conditions | Release of cargo from nanocarriers |
| Reducing Buffer | DTT, TCEP | Controlled chemical cleavage | Elution in affinity chromatography |
This table outlines the use of the cleavable disulfide linker in different controlled in vitro environments.
Applications in Antibody-Drug Conjugate (ADC) Linker Research and Design (Non-Clinical)
In the field of non-clinical ADC research, linkers play a critical role in connecting a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in circulation but allow for the release of the drug upon reaching the target cancer cell. This compound possesses features that are highly relevant to ADC linker design. The disulfide bond provides a mechanism for intracellular drug release. The biotin component can be used in the research and development phase for purification and analytical purposes, while the alkyne group allows for the attachment of the cytotoxic payload.
| ADC Component | Role | Example Moiety Attached to this compound |
| Antibody | Targeting Moiety | (Not directly attached to this linker in this model) |
| Linker | Drug Carrier & Release Mechanism | This compound |
| Payload | Cytotoxic Agent | Azide-modified Monomethyl Auristatin E (MMAE) |
This table presents a model for the application of this compound in the design of a non-clinical ADC, highlighting the modular attachment of a cytotoxic payload.
Strategies for PROTAC (Proteolysis-Targeting Chimeras) Synthesis and Research
Investigating Cleavable PROTAC Designs for Modulated Target Degradation
The incorporation of a cleavable linker into a PROTAC design introduces a layer of conditional activity, allowing for the potential modulation of target protein degradation. The disulfide bond (-SS-) within this compound is a key feature in this regard, as it is susceptible to cleavage in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.
This redox-sensitive cleavage is a strategic design element for creating PROTACs with controlled activation. A PROTAC with a disulfide linker would remain intact in the bloodstream, minimizing off-target effects. Upon entering a cell, the higher intracellular GSH concentration would cleave the disulfide bond, potentially altering the PROTAC's activity. This can be engineered to either activate or inactivate the PROTAC, providing a mechanism for spatially controlled protein degradation.
Research in this area often involves comparing the degradation profiles of PROTACs with cleavable disulfide linkers to their non-cleavable counterparts. For instance, a study might compare the degradation of a target protein by a PROTAC synthesized using this compound against one synthesized with a stable, non-reducible linker.
Detailed research findings often involve quantitative proteomics to measure the extent of target protein degradation over time and in response to different stimuli. For example, depleting intracellular glutathione levels could be shown to decrease the efficacy of a disulfide-containing PROTAC, confirming its mechanism of action.
Considerations and Future Directions in the Academic Application of Biotin Peg 4 Ss Alkyne
Optimization of Reaction Conditions for Diverse Biological Systems
The efficacy of Biotin-PEG(4)-SS-Alkyne is intrinsically linked to the chemical reactions that enable its functionality: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and disulfide bond cleavage. Optimizing these reactions within the complex and variable environments of biological systems is paramount for achieving reliable and reproducible results.
The CuAAC reaction, a cornerstone of click chemistry, facilitates the covalent linkage of the alkyne moiety of this compound to an azide-modified biomolecule. While highly efficient, its application in complex biological mixtures such as cell lysates presents challenges that necessitate careful optimization. nih.govplos.org
Key parameters influencing the efficiency of CuAAC in biological settings include the choice of copper(I)-stabilizing ligands, reducing agents, and the buffer composition. nih.govresearchgate.netjenabioscience.com Tris-based buffers, for instance, can be inhibitory due to the coordination of the tris(hydroxymethyl)aminomethane molecule with copper. nih.gov Phosphate or HEPES buffers are generally more compatible. nih.gov The use of sodium ascorbate as a reducing agent to maintain copper in its active Cu(I) state is common, but it can also generate reactive oxygen species that may damage biomolecules. nih.gov The inclusion of accelerating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and its sulfonated derivatives, can enhance reaction rates and protect biomolecules from oxidative damage. plos.orgresearchgate.net
Future research will likely focus on developing next-generation catalysts and ligands that offer improved biocompatibility and efficiency, minimizing potential off-target effects and cellular toxicity, particularly for in vivo applications.
| Parameter | Consideration | Recommended Practice | Reference |
|---|---|---|---|
| Buffer System | Avoidance of interfering components | Phosphate, carbonate, or HEPES buffers (pH 6.5-8.0) | nih.gov |
| Copper(I) Source | Minimization of cellular toxicity | Use of stabilizing ligands and appropriate concentrations | plos.org |
| Reducing Agent | Prevention of oxidative damage | Freshly prepared sodium ascorbate with a sacrificial ligand | nih.govresearchgate.net |
| Ligand | Enhanced reaction kinetics and protection of biomolecules | Water-soluble and stabilizing ligands like sulfonated bathophenanthroline | nih.gov |
The disulfide bond in this compound provides a cleavable linker that is responsive to the redox potential of its environment. This feature is critical for the controlled release of captured biomolecules. The rate of disulfide cleavage is highly dependent on the local concentration of reducing agents, such as glutathione (B108866) (GSH), which varies significantly between different cellular compartments. mdpi.com
The intracellular environment, particularly the cytoplasm and mitochondria, is highly reducing, leading to rapid cleavage of disulfide bonds. In contrast, the extracellular space and the lumen of the endoplasmic reticulum are more oxidizing, rendering the disulfide bond relatively stable. This differential stability is a key consideration in the design of experiments aiming for targeted release.
Future advancements may involve the strategic introduction of steric hindrance around the disulfide bond to modulate its reduction potential and thus control the cleavage rate. This would allow for a more finely tuned release of target molecules in specific subcellular locations or in response to particular cellular states. mdpi.com
Integration with Emerging Research Technologies
The versatility of this compound makes it amenable to integration with a range of modern high-throughput and high-resolution analytical platforms.
Microfluidic devices offer the ability to perform complex biological experiments on a minute scale, enabling high-throughput single-cell analysis. nih.govte.com The principles of affinity capture and release using biotinylated probes are compatible with microfluidic workflows for proteomics. nih.gov this compound can be employed for the selective isolation of target proteins from single cells lysed within microfluidic chambers, followed by on-chip cleavage and downstream analysis.
In the context of high-throughput screening (HTS), cleavable biotin (B1667282) probes can be utilized to identify protein-protein or drug-protein interactions. harvard.edunih.govresearchgate.net For example, a library of azide-modified small molecules could be screened for their interaction with a target protein, with subsequent capture on streptavidin-coated plates and release for identification via mass spectrometry. harvard.edunih.gov
Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), allow for the visualization of cellular structures and molecular interactions at the nanoscale. nih.govresearchgate.net Click chemistry provides a robust method for attaching fluorescent dyes to biomolecules with high specificity. nih.gov
This compound can be used in conjunction with these techniques to visualize the spatial distribution of specific protein interactions. For instance, after cross-linking interacting proteins, one protein could be targeted with an azide-modified antibody and subsequently labeled with this compound. The biotin moiety could then be recognized by a fluorescently labeled streptavidin, enabling super-resolution imaging of the protein complex. The cleavable nature of the linker could also be exploited for sequential imaging or correlative light and electron microscopy.
Theoretical Frameworks and Computational Modeling for Design Refinement
Computational approaches offer powerful tools for understanding the behavior of this compound at a molecular level and for guiding the design of next-generation probes with enhanced properties.
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the PEG linker and its influence on the accessibility of the biotin and alkyne functional groups. nih.govnih.gov Such simulations can help in optimizing the linker length to minimize steric hindrance and improve binding kinetics. nih.gov
Quantum mechanical (QM) calculations can be employed to study the mechanism of the CuAAC reaction and to predict the reactivity of different alkyne and azide (B81097) derivatives. nih.gov Furthermore, computational models can be used to predict the redox potentials of disulfide bonds in different chemical and biological environments, aiding in the design of linkers with tailored cleavage properties. nih.govnih.gov
Predictive Modeling of PEG Length and Disulfide Reactivity
Predictive Modeling of PEG Length: The PEG(4) unit in this compound imparts hydrophilicity and provides a flexible spacer that can minimize steric hindrance. Computational modeling, particularly molecular dynamics (MD) simulations, can predict how variations in PEG chain length affect the conformation and accessibility of the terminal alkyne and biotin moieties. For instance, simulations can model the radius of gyration of the PEG chain in aqueous environments, providing insights into the degree of coiling and the effective distance it creates between the conjugated biomolecule and the biotin tag. This is crucial for optimizing the biotin-streptavidin interaction, as a suboptimal spacer length could lead to reduced binding affinity. Furthermore, predictive models can assess the impact of PEG length on the solubility and aggregation propensity of the entire conjugate, guiding the design of linkers for specific protein targets.
Predictive Modeling of Disulfide Reactivity: The disulfide bond's susceptibility to cleavage in the presence of reducing agents like glutathione is fundamental to the functionality of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reduction potential and cleavage kinetics of disulfide bonds based on their chemical environment. These models correlate structural and physicochemical properties of the linker with its reactivity. For this compound, QSAR studies could investigate how the proximity of the PEG chain and the triazole ring (formed after click chemistry) influences the electrochemical properties of the disulfide bond. Such models could predict the rate of cleavage in different cellular compartments with varying redox potentials, enabling the design of linkers with tailored release profiles for targeted drug delivery applications. Kinetic modeling of the disulfide bond reduction can provide a deeper understanding of the reaction mechanism, facilitating the optimization of cleavage conditions.
Table 1: Key Parameters in Predictive Modeling of this compound Linker Properties
| Modeled Property | Computational Approach | Key Parameters Investigated | Predicted Outcome |
| PEG Conformation | Molecular Dynamics (MD) Simulations | PEG chain length, solvent conditions | Radius of gyration, end-to-end distance, steric hindrance |
| Disulfide Reactivity | Quantitative Structure-Activity Relationship (QSAR) | Local chemical environment, solvent accessibility | Reduction potential, cleavage kinetics |
| Linker Flexibility | MD Simulations | Torsional angles, potential energy surface | Conformational landscape, accessibility of functional groups |
Computational Approaches for Optimizing Biotin-Streptavidin Interactions in Conjugates
The exceptionally strong and specific interaction between biotin and streptavidin is central to the utility of this compound. Computational methods provide invaluable tools to understand and optimize this interaction in the context of a larger bioconjugate.
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the binding process of this compound to streptavidin. These simulations can model the conformational changes that occur in both the biotinylated linker and the streptavidin binding pocket upon association. By calculating the binding free energy, researchers can computationally assess how modifications to the PEG linker or the attached biomolecule affect the stability of the biotin-streptavidin complex. For example, simulations can reveal if the PEG chain interacts with the surface of streptavidin, either favorably or unfavorably, and how this influences the orientation and binding affinity of the biotin moiety. Steered molecular dynamics (SMD) simulations can be employed to model the unbinding process, providing information on the forces required to rupture the interaction and the key residues involved.
Docking and Virtual Screening: While the biotin-streptavidin interaction is well-characterized, computational docking can be used to predict the preferred binding orientation of the entire this compound conjugate to streptavidin. This can be particularly useful when the conjugate includes a bulky biomolecule. Virtual screening of different linker lengths and compositions could be performed to identify designs that minimize unfavorable interactions and maximize binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For a highly detailed analysis of the binding interface, hybrid QM/MM methods can be employed. These methods treat the critical region of the biotin-streptavidin interaction with high-level quantum mechanics, while the rest of the system is modeled using classical molecular mechanics. This approach can provide a more accurate description of the electronic interactions, such as hydrogen bonding and van der Waals forces, that are crucial for the high-affinity binding.
Table 2: Computational Methods for Analyzing Biotin-Streptavidin Interactions in Conjugates
| Computational Method | Focus of Analysis | Key Insights |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding free energy | Stability of the complex, influence of the PEG linker, unbinding pathways |
| Docking | Binding pose prediction | Preferred orientation of the conjugate in the binding pocket |
| QM/MM | Electronic interactions at the binding interface | Detailed analysis of hydrogen bonds and van der Waals forces |
By leveraging these predictive and computational tools, researchers can move towards a more rational design of experiments using this compound, optimizing its performance for a wide array of academic applications and accelerating the pace of discovery.
Compound Information
Q & A
Basic Research Questions
Q. What are the critical structural components of Biotin-PEG(4)-SS-Alkyne, and how do they contribute to its functionality in bioconjugation?
- Answer : The compound comprises four functional elements:
- Biotin : Enables high-affinity binding to avidin/streptavidin for purification or detection .
- PEG4 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility .
- Disulfide bond (SS) : Provides redox responsiveness, cleaving under reducing conditions (e.g., intracellular glutathione) for triggered release .
- Alkyne : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent conjugation to azide-modified molecules .
Q. How should this compound be stored and handled to maintain stability?
- Answer :
- Storage : Aliquot and store at −20°C in anhydrous, light-protected conditions. Avoid repeated freeze-thaw cycles to prevent disulfide bond degradation .
- Handling : Reconstitute in degassed PBS or DMSO (≤10% v/v in final reaction mix) to minimize oxidation. Use inert gas (e.g., N₂) purging for long-term stability .
Q. What are the standard protocols for conjugating this compound to azide-functionalized biomolecules?
- Answer :
Reaction Setup : Mix 1:1–1:5 molar ratio of alkyne:azide in PBS (pH 7.4) with 1 mM CuSO₄ and 5 mM sodium ascorbate.
Incubation : React at 37°C for 2–4 hours with gentle agitation .
Purification : Remove unreacted components via size-exclusion chromatography or streptavidin affinity columns .
- Troubleshooting : Low yield may result from insufficient copper catalyst, improper pH, or azide/alkyne stoichiometric imbalance .
Advanced Research Questions
Q. How can the redox-triggered release of biotinylated conjugates be optimized in drug delivery systems?
- Answer :
- Mechanism : The disulfide bond cleaves at glutathione (GSH) concentrations >1–10 mM (typical in cytoplasm vs. extracellular ~2 μM) .
- Experimental Design :
- In vitro : Treat conjugates with 10 mM dithiothreitol (DTT) to simulate intracellular reduction. Monitor release kinetics via HPLC or fluorescence .
- In vivo : Use reducing agents (e.g., N-acetylcysteine) to modulate GSH levels in target tissues .
- Data Contradictions : Variability in release rates may arise from PEG4 chain flexibility or steric shielding of the SS bond. Optimize PEG length or use shorter spacers (e.g., PEG2) for faster cleavage .
Q. What strategies mitigate non-specific binding of this compound in complex biological matrices?
- Answer :
- Blocking Agents : Pre-treat samples with free biotin (1–5 mM) to saturate endogenous streptavidin-binding sites .
- PEG Surface Passivation : Co-incubate with non-reactive PEG derivatives (e.g., mPEG-SH) to reduce hydrophobic interactions .
- Validation : Use negative controls (e.g., alkyne-free analogs) to distinguish specific vs. background binding .
Q. How to resolve steric hindrance issues during multi-step conjugations involving this compound?
- Answer :
- Sequential Conjugation : Prioritize click chemistry before biotin-streptavidin binding to avoid steric clashes .
- Spacer Optimization : Replace PEG4 with longer PEG chains (e.g., PEG8) or rigid linkers (e.g., aryl-based) to increase distance between functional groups .
Key Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
